3-(cyclopent-3-en-1-yl)-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
The compound 3-(cyclopent-3-en-1-yl)-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one belongs to the 4,5-dihydro-1H-1,2,4-triazol-5-one class, a heterocyclic scaffold known for its diverse pharmacological and material science applications. Structurally, it features:
Properties
IUPAC Name |
3-cyclopent-3-en-1-yl-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c16-12-14-13-11(9-4-1-2-5-9)15(12)8-10-6-3-7-17-10/h1-2,9-10H,3-8H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZNDHGHOBGQIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=NNC2=O)C3CC=CC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopent-3-en-1-yl)-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps:
Formation of the Cyclopentene Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Oxolane Ring: This step often involves the use of oxirane or similar reagents under acidic or basic conditions to form the oxolane ring.
Construction of the Triazolone Core: This is usually done through a cyclization reaction involving hydrazine derivatives and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentene ring, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the triazolone core, potentially converting it to a triazolidine derivative.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Epoxides and Diols: From oxidation of the cyclopentene ring.
Triazolidine Derivatives: From reduction of the triazolone core.
Substituted Oxolanes: From nucleophilic substitution reactions.
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity :
- Triazole derivatives are known for their antimicrobial properties. Research has shown that compounds with triazole structures can inhibit the growth of various bacteria and fungi. For instance, studies indicate that derivatives of 1,2,4-triazoles exhibit significant antifungal activity against strains such as Candida albicans and Aspergillus niger .
- Anticancer Properties :
- Anti-inflammatory Effects :
Agricultural Applications
- Fungicide Development :
- Herbicide Potential :
Material Science Applications
- Polymer Chemistry :
- Nanotechnology :
Case Studies
Mechanism of Action
The mechanism of action of 3-(cyclopent-3-en-1-yl)-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The triazolone core can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting their function or altering their activity. The cyclopentene and oxolane rings may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Structural and Electronic Comparisons
- Electron-Donating vs. Electron-Withdrawing Groups: Compounds with methoxy or tetrahydrofuran substituents (e.g., target compound) exhibit lower HOMO-LUMO gaps (~5.5–6.0 eV) compared to chlorinated analogs (~6.2 eV), suggesting enhanced electron delocalization .
- Antioxidant Activity: Derivatives with catechol (3,4-dihydroxybenzylidenamino) substituents show superior radical scavenging (IC₅₀: 12 μM) compared to methoxy or benzylidenamino analogs (IC₅₀: 30–50 μM) . The tetrahydrofuran-methyl group in the target compound may mimic antioxidant behavior seen in BHA/BHT analogs, but direct evidence is lacking .
- Biological Activity: Anticancer: Pyrrole-substituted derivatives (e.g., ) show higher binding affinity to cancer targets (e.g., EGFR kinase) than non-aromatic substituents. Antimicrobial: Compounds with chlorobenzyl or nitrobenzyl groups exhibit broad-spectrum activity (MIC: 8–64 μg/mL), likely due to enhanced membrane penetration .
Computational and Experimental Data
Biological Activity
The compound 3-(cyclopent-3-en-1-yl)-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a member of the triazole family, which has garnered interest for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and potential applications in pharmaceuticals.
Synthesis and Structure
The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions to yield the triazole ring. The presence of the cyclopentene and oxolane moieties enhances its biological profile by potentially influencing its interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds with triazole structures often exhibit significant antimicrobial activity . For instance, similar triazole derivatives have shown efficacy against various bacterial strains and fungi. The biological activity can be attributed to their ability to inhibit cell wall synthesis or disrupt cellular metabolism.
| Compound | Activity Type | Target Organism | Reference |
|---|---|---|---|
| This compound | Antibacterial | E. coli | |
| This compound | Antifungal | C. albicans |
Antitumor Activity
The compound's structural features suggest potential antitumor activity . Investigations into related triazole compounds have demonstrated their ability to induce apoptosis in cancer cells through various mechanisms such as inhibition of topoisomerases or modulation of signaling pathways like PI3K/Akt.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for microbial growth and cancer cell proliferation.
- Membrane Disruption : The lipophilic nature of the compound may facilitate its integration into cellular membranes, leading to increased permeability and cell death.
- Signal Transduction Interference : The compound may interfere with signaling pathways that promote cell survival and proliferation.
Case Studies
Several studies have highlighted the biological efficacy of related triazole derivatives:
- Study on Antimicrobial Efficacy :
- Antitumor Screening :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(cyclopent-3-en-1-yl)-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one, and what challenges arise during its synthesis?
- Methodological Answer : The compound can be synthesized via cyclization of hydrazine derivatives with carbonyl-containing precursors. Key steps include:
- Hydrazine-carboxylate intermediate formation : Reacting cyclopentene-substituted hydrazine with oxolane-methyl carbonyl compounds under reflux in ethanol .
- Cyclization : Using dehydrating agents (e.g., POCl₃ or H₂SO₄) to form the triazolone ring. Challenges include controlling regioselectivity and minimizing byproducts like triphenylphosphine oxides (common in triazole syntheses) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended .
Q. How can spectroscopic and crystallographic methods be employed to characterize this compound?
- Methodological Answer :
- NMR : Use ¹H and ¹³C NMR to confirm substituent positions. For example, the oxolan-2-yl methyl group shows characteristic signals at δ 3.5–4.0 ppm (¹H) and δ 70–80 ppm (¹³C) .
- X-ray crystallography : Single-crystal analysis resolves stereochemistry and confirms the dihydrotriazol-5-one ring conformation. Cooling to 100 K improves data resolution .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns .
Q. What purification techniques are most effective for isolating high-purity samples of this compound?
- Methodological Answer :
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with >95% purity. Slow cooling (1°C/min) minimizes solvent inclusion .
- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) separate polar byproducts. Monitor at 254 nm for triazole ring absorption .
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of the triazol-5-one core in nucleophilic substitution or oxidation reactions?
- Methodological Answer :
- Substitution reactions : The sulfur atom at position 3 (if present in analogs) undergoes nucleophilic displacement with alkyl halides (e.g., methyl iodide in DMF at 60°C). Kinetic studies via ¹H NMR track reaction progress .
- Oxidation : Hydrogen peroxide (30% in acetic acid) oxidizes sulfur to sulfoxide/sulfone derivatives. Monitor via FT-IR (S=O stretch at 1050–1150 cm⁻¹) .
- Contradictions : Some studies report unexpected ring-opening under strong acidic conditions (e.g., HCl/EtOH), necessitating pH control during reactions .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically analyzed?
- Methodological Answer :
- Accelerated stability testing : Incubate samples in buffers (pH 3–10) at 40–60°C for 14 days. Analyze degradation products via LC-MS .
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td) under nitrogen. For triazolone derivatives, Td typically exceeds 200°C .
Q. What computational approaches (e.g., DFT) are suitable for studying the compound’s electronic properties and reaction pathways?
- Methodological Answer :
- DFT calculations : Use B3LYP/6-31G(d) to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic attack. Mulliken population analysis identifies charge distribution on the triazole ring .
- Reaction pathway modeling : Transition state analysis (e.g., for cyclization) using Gaussian 09 with solvent corrections (ethanol PCM model) .
Q. How should experimental designs be structured to evaluate the compound’s pharmacological activity while minimizing confounding variables?
- Methodological Answer :
- Split-plot design : Assign concentrations as main plots, biological replicates as subplots, and time points as sub-subplots (4 replicates per group) .
- Controls : Include vehicle (DMSO) and positive controls (e.g., known kinase inhibitors for enzyme assays). Normalize data to baseline activity .
Contradictions and Validation
- Synthetic yields : Reported yields for triazolone derivatives vary (40–75%) due to solvent purity and reaction scale. Validate protocols with small batches before scaling up .
- Biological activity : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols using CLSI guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
